N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylacetamide moiety. The acetamide nitrogen is further substituted with a 4-methylthiazol-2-yl group. This structure combines heterocyclic motifs known for bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-8-6-21-12(15-8)16-10(19)7-22-13-18-17-11(20-13)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRUXVDRYAOJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reactions: The thiazole and oxadiazole rings are then coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydrazides, reduced oxadiazole derivatives
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not well understood. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide ()
- Key Differences : The oxadiazole is substituted with a diphenylmethyl group instead of pyridin-4-yl, and the acetamide nitrogen is linked to pyrazin-2-yl rather than 4-methylthiazol-2-yl.
- Pyrazine’s electron-deficient nature may alter hydrogen-bonding interactions vs. the thiazole’s sulfur atom .
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide derivatives ()
- Key Differences : The oxadiazole carries a nitro-substituted phenyl group, a strong electron-withdrawing substituent.
Variations in the Acetamide Substituent
2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted phenyl)acetamides ()
- Key Differences : The acetamide nitrogen is linked to substituted phenyl groups (e.g., halides, methyl) instead of 4-methylthiazol-2-yl.
- Implications : Phenyl groups may improve metabolic stability but reduce hydrogen-bonding capacity compared to the thiazole’s sulfur and nitrogen atoms .
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide ()
- Key Differences: Lacks the oxadiazolylsulfanyl group, replacing it with a phenylethylamino chain.
Core Heterocycle Modifications
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide ()
- Key Differences : Replaces oxadiazole with a 1,2,4-triazole ring, substituted with furan.
- Implications: Triazoles offer additional hydrogen-bonding sites (vs. Furan’s oxygen may improve solubility .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present an overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a thiazole ring with an oxadiazole moiety and a pyridine derivative. The presence of these heterocyclic rings is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing oxadiazole and thiazole structures. For instance, derivatives with the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. A study by Dhumal et al. (2016) found that compounds integrating these rings exhibited strong inhibition against Mycobacterium bovis BCG, both in its active and dormant states .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21c | M. tuberculosis | 4–8 µM |
| 21a | M. kansasii | 8–16 µM |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation effectively. For example, a series of oxadiazole derivatives were tested against various cancer cell lines, revealing IC50 values that suggest potent antiproliferative activity. One notable study reported that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics like Doxorubicin .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 5c | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| 5c | HCT-116 | 2.6 | Doxorubicin | 2.5 |
| 5c | HepG2 | 1.4 | Doxorubicin | 1.8 |
The biological activity of this compound can be attributed to its ability to interact with key enzymes and pathways involved in disease processes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for the survival of pathogenic organisms or cancer cells, such as mycobacterial enoyl reductase (InhA), which is vital for fatty acid biosynthesis in bacteria .
- Cell Cycle Disruption : Some studies suggest that oxadiazole derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:
- Study by Almalki et al. : This research synthesized several oxadiazole derivatives and tested their anticancer properties against various cell lines, reporting significant inhibitory effects on tumor growth compared to standard treatments .
- Research on Antitubercular Activity : Desai et al. conducted extensive evaluations on pyridine-based oxadiazole derivatives for their antitubercular effects, finding several compounds with promising activity against resistant strains of Mycobacterium tuberculosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
